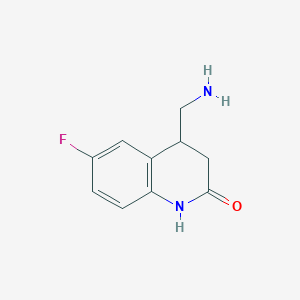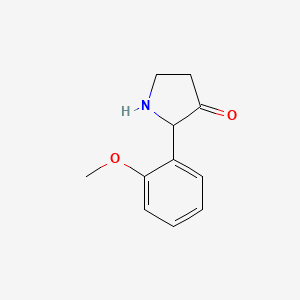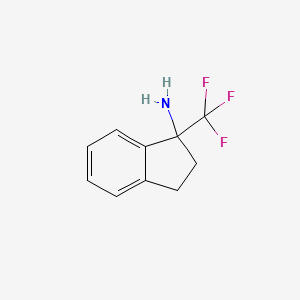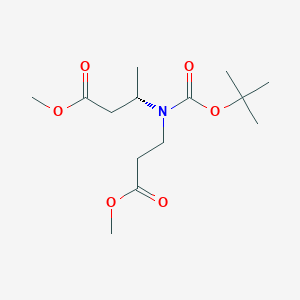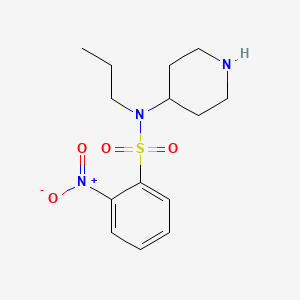
Benzyl 2-ethynyl-4,4-difluoropyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-ethynyl-4,4-difluoropyrrolidine-1-carboxylate is a synthetic organic compound with the molecular formula C14H13F2NO2 It is characterized by the presence of a pyrrolidine ring substituted with ethynyl and difluoromethyl groups, and a benzyl ester moiety
Métodos De Preparación
The synthesis of Benzyl 2-ethynyl-4,4-difluoropyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.
Introduction of Ethynyl and Difluoromethyl Groups: The ethynyl and difluoromethyl groups are introduced via selective substitution reactions using appropriate reagents.
Esterification: The final step involves the esterification of the carboxylate group with benzyl alcohol under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Análisis De Reacciones Químicas
Benzyl 2-ethynyl-4,4-difluoropyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethynyl or difluoromethyl positions, using reagents like sodium azide or halogens.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and benzyl alcohol.
Aplicaciones Científicas De Investigación
Benzyl 2-ethynyl-4,4-difluoropyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzyl 2-ethynyl-4,4-difluoropyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The ethynyl and difluoromethyl groups may play a crucial role in binding to active sites, while the benzyl ester moiety can enhance the compound’s lipophilicity and membrane permeability. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparación Con Compuestos Similares
Similar compounds to Benzyl 2-ethynyl-4,4-difluoropyrrolidine-1-carboxylate include:
Benzyl 2-ethynylpyrrolidine-1-carboxylate: Lacks the difluoromethyl groups, which may result in different reactivity and biological activity.
Ethyl 2-ethynyl-4,4-difluoropyrrolidine-1-carboxylate: Has an ethyl ester instead of a benzyl ester, affecting its physical and chemical properties.
Methyl 2-ethynyl-4,4-difluoropyrrolidine-1-carboxylate: Contains a methyl ester, which may influence its solubility and reactivity.
The unique combination of ethynyl, difluoromethyl, and benzyl ester groups in this compound distinguishes it from these similar compounds, potentially offering distinct advantages in specific applications.
Propiedades
Fórmula molecular |
C14H13F2NO2 |
|---|---|
Peso molecular |
265.25 g/mol |
Nombre IUPAC |
benzyl 2-ethynyl-4,4-difluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H13F2NO2/c1-2-12-8-14(15,16)10-17(12)13(18)19-9-11-6-4-3-5-7-11/h1,3-7,12H,8-10H2 |
Clave InChI |
ZXQGLKHRZSVGKH-UHFFFAOYSA-N |
SMILES canónico |
C#CC1CC(CN1C(=O)OCC2=CC=CC=C2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


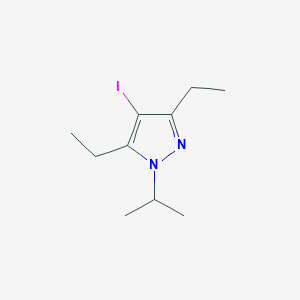
![Rel-3-benzyl 8-(tert-butyl) (1R,5R)-1-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B15277187.png)
![(3S,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B15277189.png)
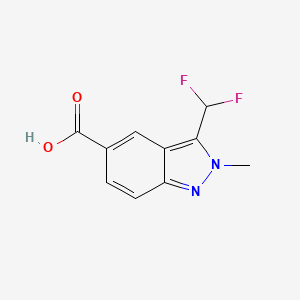
![Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine](/img/structure/B15277199.png)
![tert-Butyl 5'-amino-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate](/img/structure/B15277200.png)
![(S)-2-(1-Aminoethyl)-4-oxo-3-phenyl-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B15277217.png)
![tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate oxalate](/img/structure/B15277228.png)
![1-[(5-Bromofuran-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B15277236.png)
